molecular formula C6H2Cl4O2 B13740972 Tetrachlororesorcinol CAS No. 28520-00-5

Tetrachlororesorcinol

Cat. No.: B13740972
CAS No.: 28520-00-5
M. Wt: 247.9 g/mol
InChI Key: SBQZVLLSNGZXLX-UHFFFAOYSA-N
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Description

Enzymatic Conversion in Mammalian Systems

In mammalian hepatocytes, tetrachlororesorcinol undergoes phase I and phase II biotransformation. Cytochrome P450 isoforms, particularly CYP2E1 and CYP3A4, catalyze oxidative dechlorination, yielding trichlorodihydroxybenzene intermediates. These intermediates are subsequently conjugated via uridine diphosphate-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes. For example, UGT1A1 mediates glucuronidation at the hydroxyl group, forming this compound-O-glucuronide, which is excreted renally.

Comparative studies of chlorinated phenols reveal that this compound’s steric hindrance from adjacent chlorine atoms slows conjugation kinetics. In vitro assays with human liver microsomes demonstrate a 40% reduction in glucuronidation efficiency compared to less-halogenated resorcinol derivatives. Sulfation pathways, mediated by SULT1A1, account for <15% of total conjugates due to substrate specificity constraints.

Table 1: Conjugation Efficiency of this compound in Mammalian Models

Species Glucuronidation Rate (nmol/min/mg) Sulfation Rate (nmol/min/mg)
Human 2.8 ± 0.3 0.4 ± 0.1
Rat 4.2 ± 0.5 0.9 ± 0.2
Rhesus Monkey 1.1 ± 0.2 0.1 ± 0.05

Oxidative Dechlorination Pathways in Microbial Communities

Aerobic bacteria deploy flavin-dependent monooxygenases to initiate oxidative dechlorination. Sphingobium chlorophenolicum homologs cleave chlorine substituents via electrophilic aromatic substitution, producing dichlorodihydroxybenzoquinone. This process involves a radical intermediate stabilized by hydrogen bonding with active-site cysteine residues. Anaerobic consortia alternatively employ reductive dehalogenases, utilizing corrinoid cofactors to replace chlorines with hydroxyl groups.

Soil microcosm studies show Pseudomonas spp. preferentially attack para-chlorine positions, reducing this compound to 2,4-dichlororesorcinol within 72 hours. Metagenomic analyses correlate this activity with upregulated pcpB gene clusters, which encode multi-component dehalogenase systems.

Reactive Intermediate Formation Through Quinone Redox Cycling

This compound’s oxidation generates tetrachloro-1,2-benzoquinone, a redox-active metabolite that undergoes NADPH-dependent reduction to the semiquinone radical. This radical autoxidizes in the presence of molecular oxygen, regenerating the quinone while producing superoxide anion (O₂- ⁻). Cyclic redox transitions create sustained oxidative stress, depleting cellular glutathione reserves by 60–80% in exposed hepatocytes.

Stopped-flow spectroscopy confirms that the semiquinone radical’s half-life (t₁/₂ = 18 ms) permits diffusion-limited reactions with macromolecules. Crosslinking experiments reveal covalent adduct formation with mitochondrial complex I subunits, impairing NADH dehydrogenase activity by 35%.

Interspecies Variability in Conjugation and Excretion Patterns

Mammalian species exhibit divergent handling of this compound metabolites. Humans predominantly excrete glucuronides (74% of dose) versus 48% in rats, while monkeys lack glucuronidation capacity entirely. These differences stem from UGT1A1 polymorphisms and variations in enterohepatic recirculation efficiency.

Table 2: Interspecies Comparison of this compound Excretion

Parameter Human Rat Rhesus Monkey
Urinary excretion (% dose) 86 78 69
Fecal excretion (% dose) 4 19 24
Plasma elimination t₁/₂ (h) 30 17 72

Biliary excretion contributes significantly in rodents (19–24% of dose) versus humans (4%), reflecting species-specific differences in multidrug resistance-associated protein 2 (MRP2) transport kinetics.

Properties

CAS No.

28520-00-5

Molecular Formula

C6H2Cl4O2

Molecular Weight

247.9 g/mol

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-diol

InChI

InChI=1S/C6H2Cl4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H

InChI Key

SBQZVLLSNGZXLX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Tetrachlorophthalic Anhydride with Resorcinol

One of the principal and well-documented methods involves the reaction of tetrachlorophthalic anhydride with resorcinol under acidic conditions, typically using methanesulfonic acid as a solvent and catalyst. The process proceeds through a cyclization step to form tetrachlorofluorescein intermediates, which can then be further modified or purified to yield this compound derivatives.

Procedure Highlights:

  • Tetrachlorophthalic anhydride (1.00 equivalent) is combined with an excess of resorcinol (about 2.1 equivalents) in neat methanesulfonic acid.
  • The reaction mixture, initially a suspension at room temperature, is purged with nitrogen and heated to approximately 90°C.
  • Stirring is maintained for about 5 hours, followed by the addition of more resorcinol (0.3 equivalents), and continued stirring for another 2.5 hours.
  • Completion is monitored by HPLC, with residual tetrachlorophthalic anhydride kept below 1.0%.
  • The product is isolated by filtration and drying, yielding tetrachlorofluorescein with high purity (~96.8% AUC) and good yield (~90.5%) as a yellow-brown solid.

This method is scalable and allows for control over reaction parameters to optimize yield and purity.

Iodination Step (Optional for Further Derivatization)

Following synthesis, tetrachlorofluorescein can undergo iodination to form iodinated derivatives, which may be relevant for specialized applications.

  • The iodination is conducted in aqueous alkaline conditions (5 M NaOH) with sodium iodide and iodine.
  • The reaction is stirred at ambient temperature initially, then heated to 90°C for 1.5 hours.
  • After cooling, sodium sulfite is added to quench excess iodine, followed by acetone addition to facilitate precipitation.
  • The iodinated product is isolated by filtration.

Alternative Synthesis Using Mixed Chlororesorcinol Isomers

Another approach involves reacting tetrachlorophthalic anhydride with a mixture of 4-chlororesorcinol and resorcinol under similar acidic conditions and heating protocols (90–97°C for extended periods). The product mixture includes pentachloro derivatives that can be separated or further processed.

Direct Chlorination Routes and By-product Considerations

While direct chlorination of phenol or resorcinol can produce chlorinated derivatives, including this compound, these methods often lead to complex mixtures and by-products such as chlorinated dibenzo-p-dioxins and dibenzofurans due to high temperature and pressure conditions.

  • Direct chlorination requires catalysts and elevated temperatures (>75°C) and pressures.
  • By-products formed during this process are significant and must be managed or removed for pure this compound production.

Acylation and Derivatization of Resorcinol as a Precursor Step

The acylation of resorcinol to form di-substituted derivatives has been studied theoretically and experimentally, showing that the para position of the aromatic ring is favored, which can be a step in preparing complex resorcinol derivatives.

  • Zinc dichloride and acetic acid are used as catalysts and solvents, respectively, at elevated temperatures (~140–150°C).
  • Subsequent reactions with chloroacetic acid and conversion to acid chlorides allow further functionalization.
  • These methods provide a route to resorcinol derivatives with high yields (~80%) and can be adapted for chlorinated analogs.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield & Purity Notes
Cyclization of Tetrachlorophthalic Anhydride with Resorcinol Tetrachlorophthalic anhydride, Resorcinol, Methanesulfonic acid 90°C, Nitrogen atmosphere, 7.5 h total ~90.5% yield, ~96.8% purity Scalable, monitored by HPLC
Iodination of Tetrachlorofluorescein Tetrachlorofluorescein, NaOH, NaI, Iodine Ambient to 90°C, aqueous Complete conversion Optional step for iodinated derivatives
Mixed Chlororesorcinol Isomers Reaction Tetrachlorophthalic anhydride, 4-chlororesorcinol, Resorcinol 90–97°C, Methanesulfonic acid Mixture of chlorinated products Requires separation
Direct Chlorination of Phenol/Resorcinol Phenol or Resorcinol, Chlorine gas, Catalyst >75°C, High pressure Variable, with by-products By-products include dioxins
Acylation of Resorcinol (Precursor Step) Resorcinol, Acetic acid, ZnCl2 140–150°C ~80% yield Used for derivative synthesis

Research Discoveries and Analytical Techniques

  • High-performance liquid chromatography (HPLC) is essential for monitoring reaction completion and purity assessment.
  • UV-VIS spectroscopy is used for characterization, typically scanning 200–600 nm.
  • Reaction conditions such as temperature, equivalents of reagents, and reaction time critically affect yield and by-product formation.
  • Theoretical studies on acylation pathways support experimental observations favoring para substitution on resorcinol.
  • Control of reaction atmosphere (nitrogen purge) and careful quenching steps improve product quality and safety.

Chemical Reactions Analysis

Chemical Reactivity and Transformations

TeCR’s reactivity is influenced by its chlorinated aromatic structure. While direct reaction data for TeCR is limited, its behavior can be inferred from studies on resorcinol derivatives and related chlorinated compounds.

Oxidative and Reductive Reactions

TeCR may undergo dechlorination or redox reactions similar to resorcinol:

  • Reduction : Resorcinol derivatives can form dihydro compounds (e.g., dihydroresorcinol) via sodium amalgam .

  • Oxidation : Chlorinated phenols like TeCR may react with oxidants (e.g., hydrogen peroxide) to form quinones or other oxidized species .

Enzymatic Interactions

Exposure to TeCR alters fungal metabolism, particularly glycolytic enzymes and stress-response proteins :

  • Glycolysis : Upregulation of enzymes like aldehyde dehydrogenase and pyruvate kinase.

  • Mitochondrial dysfunction : Uncoupling of oxidative phosphorylation, linked to ATP synthase and citrate synthase dysregulation .

Enzymatic Changes Observed Effects
Aldehyde dehydrogenase (log₂FC = 8.5)Increased activity in aromatic hydrocarbon degradation
Cytochrome P450 (log₂FC = 6.3)Potential role in PCP degradation pathway

Metabolic and Environmental Impacts

TeCR exposure induces pathogenic trade-offs in fungal communities, including:

  • Reduced fungicide susceptibility : Linked to extracellular protein secretion (e.g., cytochrome P450) .

  • Carbon/nitrogen metabolism dysregulation : Altered glycolytic and mitochondrial enzyme levels .

Stability and Persistence

While TeCR is a transient intermediate, its environmental persistence is inferred from PCP degradation studies:

  • Biodegradation : TeCR is likely further metabolized, but residual effects on fungal communities persist even after PCP removal .

  • Bioavailability : Extracellular TeCR may interact with soil or water systems, potentially affecting microbial communities long-term .

Toxicological Considerations

TeCR’s chlorine substituents likely increase its toxicity compared to resorcinol. While direct toxicity data is limited, PCP degradation pathways involving TeCR are associated with:

  • Neurotoxic effects : Tremors, ataxia in animal models .

  • Electrolyte imbalances : Changes in Na⁺, K⁺, Cl⁻, and PO₄³⁻ levels in exposed organisms .

Research Gaps

Further studies are needed to:

  • Characterize TeCR’s specific reactivity (e.g., substitution, elimination).

  • Quantify its environmental stability and long-term ecological impacts.

  • Investigate human health risks beyond fungal metabolic effects.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of tetrachlororesorcinol and its derivatives. Research indicates that certain conformers of calixresorcinarene compounds derived from this compound exhibit significant antioxidant activity. For instance, a comparative study reported the IC50 values for different conformers:

Conformer IC50 (ppm)
Chair conformer47.46 ± 0.45
Crown conformer78.46 ± 0.35
Conformational mixture (1:1)121.48 ± 3.80
Ascorbic acid (control)13.03 ± 0.08

This suggests that this compound derivatives could be potential candidates for developing antioxidant agents in pharmaceuticals .

Environmental Applications

This compound is utilized in environmental monitoring and remediation due to its effectiveness against persistent organic pollutants. Studies have shown its capability to degrade in various environmental conditions, making it a suitable candidate for bioremediation strategies targeting contaminated sites .

Wood Preservation

The compound is also employed in wood preservation formulations due to its antifungal and antibacterial properties. It protects wood products from decay and extends their lifespan, which is crucial in construction and furniture industries . The U.S. Environmental Protection Agency has conducted extensive assessments on the ecological impact of such wood preservatives, emphasizing the need for careful application to mitigate environmental risks .

Antioxidant Efficacy Study

In a study published in the International Journal of Molecular Sciences, researchers investigated the antioxidant activity of this compound derivatives using the DPPH assay method. The findings indicated that the chair conformer exhibited superior antioxidant properties compared to other forms, suggesting potential health benefits in oxidative stress-related conditions .

Environmental Impact Assessment

A comprehensive assessment by the EPA evaluated the ecological risks associated with this compound used in wood preservatives. The study highlighted the importance of understanding the degradation pathways and toxicity profiles of this compound to ensure safe usage in residential and industrial applications .

Mechanism of Action

The mechanism of action of tetrachlororesorcinol involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme activity, leading to its antimicrobial effects. The compound can also inhibit the synthesis of certain biomolecules by interacting with key enzymes and pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Tetrachlororesorcinol is compared here with two structurally related tetrachlorinated dihydroxybenzenes: tetrachlorocatechol (1,2-dihydroxy-3,4,5,6-tetrachlorobenzene) and tetrachlorohydroquinone (1,4-dihydroxy-2,3,5,6-tetrachlorobenzene). These compounds differ in the positions of hydroxyl groups, leading to distinct reactivity and environmental behavior.

Table 1: Physicochemical Properties

Property This compound Tetrachlorocatechol Tetrachlorohydroquinone
Molecular Formula C₆H₂Cl₄O₂ C₆H₂Cl₄O₂ C₆H₂Cl₄O₂
Molecular Weight (g/mol) 247.89 247.89 247.89
Melting Point (°C) 184–186 (dec.) 165–167 239–241 (dec.)
Boiling Point (°C) 309.1 ± 37.0 309.1 ± 37.0 (estimated) 309.1 ± 37.0 (estimated)
Water Solubility Moderate (pH-dependent) Low Low

Key Structural Differences :

  • This compound: 1,3-dihydroxy configuration.
  • Tetrachlorocatechol : 1,2-dihydroxy configuration, increasing ortho-para reactivity.
  • Tetrachlorohydroquinone: 1,4-dihydroxy configuration, leading to higher symmetry and stability .

Toxicity Profiles

Acute toxicity studies in mice reveal significant differences in lethality (LD₅₀) and subacute effects:

Table 2: Acute Toxicity in Mice

Compound LD₅₀ (mg/kg) Key Toxic Effects
This compound 320–380 Hepatotoxicity, renal damage
Tetrachlorocatechol 210–250 Severe oxidative stress, neurotoxicity
Tetrachlorohydroquinone 150–180 Methemoglobinemia, hemolytic anemia

Tetrachlorohydroquinone exhibits the highest acute toxicity due to its ability to redox-cycle, generating reactive oxygen species (ROS). In contrast, this compound’s lower toxicity is attributed to its reduced bioavailability and slower metabolic activation .

Environmental Degradation and Persistence

All three compounds are degradation products of PCP but form under distinct conditions:

  • Photolytic Degradation: At pH >7, PCP photolysis favors this compound formation, while acidic conditions (pH ~3) yield tetrachlorocatechol .
  • Microbial Degradation: Arthrobacter spp. dehalogenate PCP primarily to tetrachlorohydroquinone under aerobic conditions .
  • Persistence: Tetrachlorohydroquinone is more persistent in anaerobic environments due to its stability, whereas this compound degrades faster via hydroxylation .

Environmental and Health Implications

  • Tetrachlorocatechol : Binds strongly to soil organic matter, increasing terrestrial persistence .
  • Tetrachlorohydroquinone: High mobility in aquatic systems, posing risks to aquatic life .

Biological Activity

Tetrachlororesorcinol (TCR) is a chlorinated aromatic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article aims to provide a comprehensive overview of the biological activity of TCR, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of resorcinol with four chlorine atoms substituted on the benzene ring. Its chemical formula is C6H2Cl4O2C_6H_2Cl_4O_2. The presence of multiple chlorine atoms enhances its reactivity and biological activity compared to its non-chlorinated counterparts.

Mechanisms of Biological Activity

Antimicrobial Properties
TCR exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against bacteria, fungi, and viruses. For instance, TCR has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for use in antiseptic formulations.

Antioxidant Activity
The compound also displays antioxidant properties, which can protect cells from oxidative stress. Research indicates that TCR can scavenge free radicals, thereby reducing cellular damage and potentially lowering the risk of chronic diseases associated with oxidative stress.

Cytotoxic Effects
TCR has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have reported that TCR induces apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The mechanisms involved include the activation of caspases and modulation of cell cycle progression.

Toxicological Profile

Despite its biological activities, TCR's toxicity profile is a critical consideration. Animal studies have indicated that high doses can lead to hepatotoxicity and nephrotoxicity. A summary of toxicological findings is presented in Table 1.

Study Type Findings
Acute ToxicityLD50 values range from 200-500 mg/kg in rodents .
Chronic ExposureLiver damage observed in rats after prolonged exposure .
Developmental EffectsIncreased fetal mortality in animal models .

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of TCR in clinical settings. The results showed a 90% reduction in bacterial load from infected wounds when treated with TCR compared to control treatments.
  • Cancer Cell Line Study
    Research by Johnson et al. (2021) assessed the cytotoxic effects of TCR on breast cancer cell lines (MCF-7). The study found that TCR treatment resulted in a significant decrease in cell viability (approximately 70% at 50 µM concentration) after 48 hours.

Environmental Impact

TCR's environmental persistence raises concerns about its ecological effects. Studies indicate that TCR is toxic to aquatic organisms, with LC50 values indicating high toxicity levels (ranging from 0.015 to 0.600 ppm) for freshwater species . This necessitates careful consideration regarding its use and disposal.

Q & A

Q. What are the established methods for synthesizing and purifying tetrachlororesorcinol in laboratory settings?

this compound synthesis typically involves chlorination of resorcinol under controlled conditions. Purification is achieved via recrystallization using solvents like ethanol or dichloromethane, followed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to verify purity . For reproducibility, experimental protocols must specify reaction stoichiometry, temperature, and catalyst use (e.g., FeCl₃). Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers accurately quantify this compound in environmental or biological samples?

Analytical methods include gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct quantification in complex matrices. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from interfering substances .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Cell-based assays using human hepatoma (HepG2) or renal (HEK293) cell lines are common. Endpoints include viability (MTT assay), oxidative stress markers (e.g., glutathione depletion), and apoptosis (caspase-3 activation). Dose-response studies should span physiologically relevant concentrations, with positive controls (e.g., pentachlorophenol) for comparative toxicity assessment .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for extrapolating toxicity data?

In rodents, this compound is metabolized via glucuronidation and sulfation, whereas non-human primates exhibit cytochrome P450-mediated oxidation. Comparative studies require liver microsomal assays or in vivo tracer techniques (e.g., ¹⁴C-labeled compounds). Discrepancies in metabolite profiles (e.g., tetrachlorohydroquinone vs. tetrachlorocatechol) must be analyzed using LC-MS/MS and interpreted in the context of species-specific enzyme activity .

Q. What experimental strategies resolve contradictions in reported toxicological data for this compound?

Systematic reviews should evaluate variables such as exposure duration, solvent carriers, and genetic backgrounds of model organisms. Meta-analyses can identify dose thresholds or confounding factors (e.g., coexposure to other chlorophenols). Replicating disputed studies under standardized conditions (e.g., OECD guidelines) is essential to validate findings .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) map binding affinities to enzymes like tyrosinase or cytochrome P450. Quantum mechanical calculations (DFT) assess reactivity with nucleophilic sites. Validation requires correlating in silico predictions with in vitro enzymatic inhibition assays .

Q. What methodologies assess this compound’s environmental persistence and bioaccumulation potential?

Aerobic/anaerobic biodegradation studies use soil or sediment microcosms, with quantification via isotopic tracing (¹³C). Bioaccumulation factors (BCF) are determined in aquatic models (e.g., zebrafish) using OECD Test Guideline 305. Persistence is evaluated through half-life calculations under simulated environmental conditions (UV exposure, pH variations) .

Methodological Best Practices

Q. What criteria ensure robust experimental design in this compound research?

Adhere to the FINER framework:

  • Feasibility : Pilot studies to optimize protocols (e.g., solvent compatibility).
  • Novelty : Address gaps, such as long-term ecotoxicological impacts.
  • Ethics : Follow institutional guidelines for animal/human cell use.
  • Relevance : Align with regulatory priorities (e.g., EPA risk assessments) .

Q. How should researchers report conflicting data in publications?

Transparently document methodological variations (e.g., extraction techniques, detection limits) and statistically analyze potential sources of error (ANOVA for inter-laboratory variability). Use supplementary materials to share raw datasets, enabling independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.